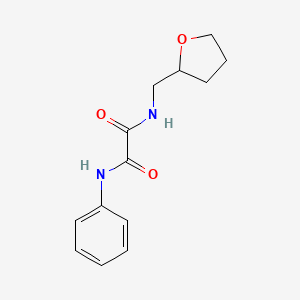

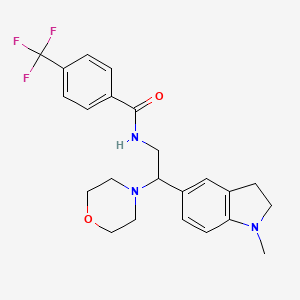

![molecular formula C17H15N3O5S B2557490 N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide CAS No. 896350-67-7](/img/structure/B2557490.png)

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

1. Antagonistic Properties on 5-HT Receptors

One of the prominent research areas for compounds related to N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide involves their antagonistic effects on serotonin receptors, specifically 5-HT(1B/1D). Studies have synthesized and evaluated analogues showing potent and selective antagonistic activities. These compounds have been explored for their capacity to influence serotonin release, potentially contributing to therapeutic strategies for neurological conditions (Liao et al., 2000).

2. Anticancer and Antimicrobial Activities

Compounds with the 1,3,4-oxadiazole moiety, including derivatives similar to the target compound, have been studied for their anticancer and antimicrobial activities. These studies have shown that such compounds can inhibit tumor growth and possess antibacterial properties, making them candidates for further pharmaceutical development. For instance, research has highlighted their potential in toxicity assessment, tumor inhibition, and antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).

3. Corrosion Inhibition

Interestingly, derivatives of this compound have been evaluated for their application in corrosion inhibition. Studies have investigated their efficiency as inhibitors for mild steel in acidic environments, revealing a significant potential to prevent corrosion through adsorption on metal surfaces (Bouklah et al., 2006). This research indicates the versatility of the oxadiazole moiety in applications beyond pharmaceuticals.

4. Antidiabetic Potential

Recent studies have also explored the antidiabetic potential of compounds containing the 1,3,4-oxadiazole structure. By evaluating their α-amylase inhibitory activity, researchers aim to develop new treatments for diabetes, highlighting the broad therapeutic relevance of these compounds (Lalpara et al., 2021).

5. Antibacterial Activity on Rice Bacterial Leaf Blight

In agriculture, sulfone derivatives containing 1,3,4-oxadiazole moieties have shown promising antibacterial activities against rice bacterial leaf blight. These findings suggest potential applications in crop protection, offering an alternative to traditional chemical treatments (Shi et al., 2015).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O5S/c1-24-14-6-4-3-5-13(14)16-19-20-17(25-16)18-15(21)11-7-9-12(10-8-11)26(2,22)23/h3-10H,1-2H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBFWGAGPYPPFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B2557410.png)

![N-(3-fluorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2557413.png)

![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1H-indazol-3-yl)methanone](/img/structure/B2557414.png)

![4-methoxy-N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2557418.png)